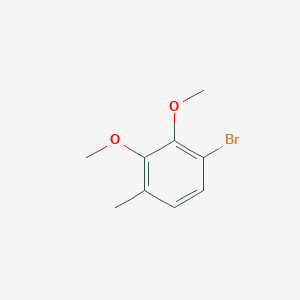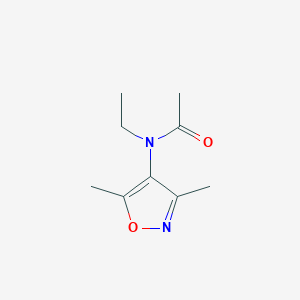![molecular formula C17H9NO3S B12581438 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 209908-46-3](/img/structure/B12581438.png)
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione is a complex organic compound that belongs to the family of quinoid compounds. These compounds are characterized by their unique structure, which includes a quinone moiety. Quinone derivatives are known for their diverse biological activities and are found in various natural products, medicines, and biochemical substances .
准备方法
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione involves multiple steps. One common method includes the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The highest yields are typically obtained when thiourea is used in ethanol in the presence of hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including halogenation, oxidation, and substitution. For instance, halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene) derivatives can introduce up to four halogen atoms, depending on the reaction conditions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogens. The major products formed from these reactions are often derivatives with enhanced biological activities.
科学研究应用
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione has several scientific research applications. It is used in the synthesis of pharmacologically active compounds, including those with antioxidant, antiviral, antibacterial, and antifungal properties . Additionally, its unique structure makes it a valuable compound for studying redox reactions and the mechanisms of action of quinone derivatives in biological systems .
作用机制
The mechanism of action of this compound involves its redox potential and electrophilicity. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the generated ROS can lead to cell death in cancer cells . The molecular targets and pathways involved include various cellular enzymes and signaling pathways that respond to oxidative stress.
相似化合物的比较
Similar compounds include other quinone derivatives such as 1,4-benzoquinone and 1,3-benzoxathiol-2-one derivatives. Compared to these compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione exhibits unique properties due to the presence of the thiazole ring, which enhances its biological activity and redox potential . This makes it a more potent compound in various applications, including medicinal chemistry and biochemical research.
属性
CAS 编号 |
209908-46-3 |
|---|---|
分子式 |
C17H9NO3S |
分子量 |
307.3 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C17H9NO3S/c19-10-7-5-9(6-8-10)17-18-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8,19H |
InChI 键 |
MDCMCYIUPVNGCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)

![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
